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5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a methoxy group at the 6-position of the pyridine ring and an amine group at the 3-position of the pyrazol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrazole under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are tin chloride and iron powder.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological processes. The specific pathways involved would depend on the context of its use and the biological system .
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole compounds with different substituents.
Pyridine derivatives: Pyridine compounds with various functional groups.
Uniqueness: 5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 6-methoxypyridine moiety. The methoxy group enhances lipophilicity, which may influence its biological activity. The structural uniqueness of this compound positions it favorably for various pharmacological applications.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells.
Table 1: Cytotoxic Activity of this compound
In a comparative study, the compound demonstrated a stronger inhibitory effect on the MDA-MB-231 cell line than on HepG2 cells, indicating selective cytotoxicity that could be leveraged in targeted cancer therapies.
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases, such as VEGFR2, which plays a critical role in tumor angiogenesis. Although initial studies showed moderate inhibition rates, further optimization of the compound's structure may enhance its efficacy against these targets.
3. Other Biological Activities
Beyond anticancer effects, this compound has been implicated in various other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are needed to establish specific efficacy against different pathogens.
- Anti-inflammatory Effects : Pyrazole derivatives have been associated with anti-inflammatory activities, which may extend to this compound due to structural similarities with known anti-inflammatory agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related pyrazole derivatives, providing insights into structure-activity relationships (SAR). For instance:
- Study on Structural Variants : A series of analogs were synthesized to assess their cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyridine or pyrazole moieties could significantly alter biological activity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have shown that lipophilicity plays a crucial role in metabolic stability and bioavailability, suggesting that similar evaluations for this compound are warranted .
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4O/c1-14-9-4-2-3-6(11-9)7-5-8(10)13-12-7/h2-5H,1H3,(H3,10,12,13) |
InChI Key |
GGQOUYXUFVTRQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=NN2)N |
Origin of Product |
United States |
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